molecular formula C27H30O15 B2986206 Tectorigenin 7-O-xylosylglucoside CAS No. 231288-19-0

Tectorigenin 7-O-xylosylglucoside

Cat. No. B2986206
CAS RN: 231288-19-0
M. Wt: 594.522
InChI Key: MCYJIRFKDCXYCX-UEBFMNCUSA-N
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Description

Tectorigenin 7-O-xylosylglucoside is a glycosidic isoflavone isolated from Pueraria thomsonii flower . It belongs to the flavonoid class of compounds .


Molecular Structure Analysis

The molecular formula of this compound is C27H30O15 . Its molecular weight is 594.518 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a boiling point of 929.9±65.0 °C at 760 mmHg, and a flash point of 308.9±27.8 °C .

Scientific Research Applications

Impact on Gene Expression and Genomic Stability

Transposable elements (TEs) are dynamic components of plant genomes, significantly contributing to genome evolution, function, and the regulation of endogenous gene expression. The molecular specificities of TEs, including Tectorigenin 7-O-xylosylglucoside, may explain their expansion and diversification in land plants, highlighting the connection between TE dynamics and host genome specificities. These elements are pivotal in adapting to and evolving within a changing environment, emphasizing their roles in gene expression regulation and genomic stability (Mhiri, Borges, & Grandbastien, 2022).

Influence on Disease Development and Progression

TEs are recognized as major contributors to genome plasticity and evolution. The abundance of TEs, particularly Alu and Long Interspersed Nuclear Element-1 (LINE-1) repeats, in the human genome, associates them with the molecular origin of several diseases. Various molecular mechanisms, such as insertional mutation, DNA recombination and chromosomal rearrangements, and modifications of gene expression and epigenetic regulations, are involved. Understanding TEs, including this compound, may lead to the development of new diagnostic markers for diseases (Chénais, 2022).

Regulatory Impact on Host Genes

TEs can influence host gene expression by providing transcription factor binding sites that serve as promoters and enhancers. They carry transcriptional control elements that can perturb the transcriptional activity of neighboring host genes. This modulation of gene expression is crucial for short-term adaptation to environmental changes and long-term evolutionary changes. Understanding the regulatory impact of TEs, including this compound, on host genes can aid in studying the effect of TE-linked regulatory sequences, potentially assisting future research on TE-host interactions in complex eukaryotic genomes (Rebollo, Romanish, & Mager, 2012).

Future Directions

Future research on Tectorigenin 7-O-xylosylglucoside could involve exploring its pharmacological targets and mechanisms of action, finding an appropriate concentration to balance pharmacological effects and toxicity, attempting diversified delivery strategies to improve bioavailability, and structural modification to obtain derivatives with higher pharmacological activity .

Mechanism of Action

Target of Action

Tectorigenin 7-O-xylosylglucoside is a glycosidic isoflavone Its aglycone form, tectorigenin, has been reported to have multiple pharmacological effects, such as anticancer, antidiabetic, hepatoprotective, anti-inflammatory, antioxidative, antimicrobial, cardioprotective, and neuroprotective . These effects suggest that this compound may interact with a variety of cellular targets involved in these processes.

Mode of Action

It is known that the compound undergoes microbial metabolism by various bacterial strains . This metabolism could potentially alter the compound’s structure and enhance its interaction with its targets, leading to the observed pharmacological effects.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for Tectorigenin, the aglycone form of this compound, are glucuronidation, sulfation, demethylation, and methoxylation . It exhibits poor bioavailability . These ADME properties significantly impact the bioavailability of the compound, which is a crucial factor in its pharmacological efficacy.

Result of Action

This compound has been reported to have anti-inflammatory, antioxidant, and antitumor activities . These activities suggest that the compound can induce molecular and cellular changes that contribute to these effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s metabolism by intestinal bacteria suggests that the gut microbiome could play a significant role in modulating its action . Additionally, factors such as the administration time and concentration can affect the compound’s cytotoxicity .

properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-37-25-15(6-14-17(21(25)33)18(30)12(7-38-14)10-2-4-11(28)5-3-10)41-27-24(36)22(34)20(32)16(42-27)9-40-26-23(35)19(31)13(29)8-39-26/h2-7,13,16,19-20,22-24,26-29,31-36H,8-9H2,1H3/t13-,16-,19+,20-,22+,23-,24-,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYJIRFKDCXYCX-YUPZTAPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action for Tectorigenin 7-O-xylosylglucoside's skin-whitening effects?

A1: Research suggests that this compound exerts its depigmentation effects through a two-pronged approach:

  • Inhibiting melanin synthesis: It achieves this by reducing the gene expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in melanocytes. []
  • Promoting depigmentation factor secretion: This compound has been shown to reduce DKK-1 gene expression in fibroblasts, potentially leading to increased secretion of depigmentation factors. []

Q2: How is this compound metabolized in the human body?

A2: Studies indicate that this compound, along with other glycosidic isoflavones like tectoridin, genistin, and glycitin, undergoes complete hydrolysis in the small intestine by enzymes, not bacteria. This process releases aglycones, primarily tectorigenin, which are further metabolized by human fecal microbiota. []

Q3: Does this compound exhibit estrogenic activity like some other isoflavones?

A3: While some isoflavones are known to bind to estrogen receptors, research suggests that this compound, even at high doses, does not exhibit significant estrogenic activity in vitro or in vivo. [] This is a significant finding for the safety profile of this compound as a food supplement.

Q4: What analytical techniques are commonly used to identify and quantify this compound?

A4: High-performance liquid chromatography (HPLC) is frequently employed for the simultaneous analysis of this compound and other isoflavones in plant extracts. This method, often coupled with an evaporative light scattering detector, allows for efficient separation and quantification of these compounds. [, ]

Q5: Are there any studies investigating the effects of this compound on human health?

A5: A randomized, double-blind, placebo-controlled study on healthy males explored the effects of a food product containing this compound and other Pueraria thomsonii flower isoflavones. Results indicated that regular intake of these compounds led to a significant increase in energy expenditure, suggesting a potential role in influencing energy metabolism. []

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